2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound is an acetamide derivative featuring a 1H-imidazole core substituted at position 2 with a sulfanyl-linked acetamide group. Key structural elements include:
- Carbamoylmethyl group attached to the imidazole nitrogen (position 1), further modified with a 4-methylphenylmethyl substituent, contributing to lipophilicity and steric bulk.
- Trifluoromethylphenyl group on the acetamide nitrogen, which improves metabolic stability and binding affinity via hydrophobic and electronic effects .
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O3S/c1-15-2-4-16(5-3-15)10-27-20(32)12-30-19(13-31)11-28-22(30)34-14-21(33)29-18-8-6-17(7-9-18)23(24,25)26/h2-9,11,31H,10,12-14H2,1H3,(H,27,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRCZDUGGKTAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of imidazole- and thiadiazole-containing acetamides. Below is a comparative analysis of key analogues:
Key Observations :
- Trifluoromethyl vs. Nitro Groups : The target compound’s trifluoromethyl group (electron-withdrawing) may offer better metabolic stability compared to nitro-substituted analogues (e.g., ), which are prone to reduction-related mutagenicity .
- Hydroxymethyl vs.
- Imidazole vs. Thiadiazole Cores : Imidazole derivatives (e.g., ) often exhibit stronger hydrogen-bonding interactions compared to thiadiazoles, which may influence target selectivity .
Bioactivity and Mechanism of Action
- Antimicrobial Activity : highlights 5-nitroimidazole derivatives with potent activity against Clostridioides difficile and lower mutagenicity than metronidazole . While the target compound lacks a nitro group, its hydroxymethyl and carbamoylmethyl groups may confer similar antibacterial effects via alternative mechanisms, such as disrupting microbial redox balance.
- Antioxidant Potential: reports that imidazole-thiazole hybrids exhibit antioxidant activity via DPPH radical scavenging.
- Computational Predictions : QSAR models () and Tanimoto similarity indexing () could predict the target compound’s bioactivity. For example, a Tanimoto coefficient >0.7 (based on Morgan fingerprints) with active analogues (e.g., ) would suggest shared pharmacological properties .
Molecular Networking and Spectral Comparisons
- Fragmentation Patterns : As per , molecular networking using LC-MS/MS data could cluster the target compound with structurally related acetamides (e.g., –15) based on cosine scores >0.8 for parent ion fragmentation .
- NMR Profiles: demonstrates that compounds with similar phenylpropanoid or benzoic acid substituents share 13C-NMR chemical shifts (e.g., δ 160–170 ppm for carbonyl groups). The target compound’s acetamide and carbamoyl groups would likely exhibit analogous spectral features .
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